Reduced haloperidol - 34104-67-1

Reduced haloperidol

Catalog Number: EVT-279850
CAS Number: 34104-67-1
Molecular Formula: C21H25ClFNO2
Molecular Weight: 377.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Reduced haloperidol is a major, chiral metabolite of the antipsychotic drug haloperidol. [, , ] It is formed through the reduction of the ketone group in haloperidol by carbonyl reductase enzymes, primarily in the liver. [, , , ] Reduced haloperidol can be further metabolized by glucuronidation or back-oxidized to haloperidol in a reversible reaction. [, , , ] In scientific research, reduced haloperidol serves as a valuable tool for investigating haloperidol metabolism, drug interactions, and potential therapeutic applications.

Synthesis Analysis
  • Reduction of Haloperidol: The most common method involves reducing haloperidol using sodium borohydride (NaBH4) as a reducing agent. [] This reaction typically occurs in a solvent like methanol or ethanol at room temperature, yielding racemic reduced haloperidol.
  • Metabolic Conversion: Reduced haloperidol can also be produced through the metabolic conversion of haloperidol by liver microsomes or purified carbonyl reductase enzymes. [, , ] This method is often used in in vitro studies investigating haloperidol metabolism and enzyme kinetics.
Molecular Structure Analysis

Reduced haloperidol shares a similar structure to haloperidol, with the key difference being the substitution of the ketone group (C=O) in haloperidol with a hydroxyl group (C-OH) in reduced haloperidol. [, ] This structural modification significantly impacts the pharmacological properties of reduced haloperidol compared to its parent drug.

Chemical Reactions Analysis
  • Oxidation: Reduced haloperidol undergoes back-oxidation to haloperidol, primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. [, , ]
  • Glucuronidation: Reduced haloperidol can be conjugated with glucuronic acid by uridine diphosphoglucose glucuronosyltransferase (UGT) enzymes, forming reduced haloperidol glucuronide. [] This process facilitates the excretion of reduced haloperidol from the body.
  • N-dealkylation: Similar to haloperidol, reduced haloperidol can undergo N-dealkylation, primarily by CYP3A4, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). []
Mechanism of Action
  • Reduced haloperidol serves as a critical biomarker in studying haloperidol metabolism and inter-individual variability in its pharmacokinetics. [, , , , ]
  • Researchers utilize the ratio of reduced haloperidol to haloperidol in plasma to assess the activity of carbonyl reductase and CYP enzymes, providing insights into potential drug interactions and variations in drug response. [, , , , ]
  • Studies have used reduced haloperidol to investigate the impact of factors such as ethnicity, age, and genetic polymorphisms on haloperidol metabolism. [, , , , , ]

Drug Interaction Studies:

  • Investigating the inhibitory potential of reduced haloperidol on CYP enzymes, specifically CYP2D6, helps understand its role in drug-drug interactions. [] This is crucial as co-administration of haloperidol with other drugs metabolized by CYP2D6 can lead to altered drug levels and potential toxicity.

Sigma-1 Receptor Ligand:

  • Due to its high affinity for sigma-1 receptors, reduced haloperidol is employed as a pharmacological tool for investigating the role of S1R in various biological processes, including neuroprotection, neurotransmission, and cell signaling. [, , ]
Applications
  • Research suggests that reduced haloperidol may possess anti-cancer properties, inducing apoptosis in colon and mammary adenocarcinoma cells. [] Further investigation is needed to explore its therapeutic potential in cancer treatment.
  • A difluorinated analog of reduced haloperidol, designed to prevent its back-oxidation to haloperidol, has shown promising results in reversing learning deficits in mice models, highlighting its potential as a therapeutic agent for cognitive impairments. []

Haloperidol

Compound Description: Haloperidol is a butyrophenone antipsychotic drug primarily used to treat schizophrenia, acute psychotic states, and delirium. It exerts its antipsychotic effects primarily by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. [, , , , , , , ]

Relevance: Haloperidol is the parent compound of Reduced haloperidol. [, , , , , , , ] It undergoes metabolic reduction in the body to form Reduced haloperidol, which exhibits a distinct pharmacological profile. While both compounds share structural similarities, Reduced haloperidol demonstrates a lower affinity for dopamine D2 receptors and a higher affinity for sigma-1 receptors compared to haloperidol. [, , , ]

Haloperidol Glucuronide (HAL-GL)

Compound Description: Haloperidol Glucuronide is a phase II metabolite of Haloperidol formed by the conjugation of Haloperidol with glucuronic acid. This metabolic process, catalyzed by uridine diphosphoglucose glucuronosyltransferase enzymes, typically results in the formation of more water-soluble and excretable compounds. []

Relevance: The formation of Haloperidol Glucuronide represents a major metabolic pathway for Haloperidol in humans. [] This glucuronidation process contributes significantly to the clearance of Haloperidol from the body, ultimately impacting its effective concentration and duration of action. Reduced haloperidol, as an active metabolite in equilibrium with haloperidol, would also be indirectly affected by this metabolic pathway.

Reduced Haloperidol Glucuronide (RHAL-GL)

Compound Description: Reduced haloperidol glucuronide is a phase II metabolite formed by the glucuronidation of Reduced haloperidol. Like HAL-GL, RHAL-GL is more water-soluble, facilitating its excretion from the body. []

Relevance: The formation of Reduced haloperidol glucuronide is another metabolic pathway involved in the clearance of Reduced haloperidol. [] This process can influence the overall efficacy and duration of action of Reduced haloperidol, as it directly impacts the levels of the active compound available in the body.

4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP)

Compound Description: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) is an N-dealkylated metabolite of both haloperidol and Reduced haloperidol. []

Relevance: CPHP is formed via the same metabolic pathway (N-dealkylation) as that responsible for the breakdown of Reduced haloperidol. [] Notably, CPHP exhibits a diminished inhibitory potency on CYP2D6 compared to both haloperidol and reduced haloperidol. []

4-(4-Chlorophenyl)-1-[3-(4-fluorobenzoyl)propyl]piperidin-4-ol (RHPTP)

Compound Description: 4-(4-Chlorophenyl)-1-[3-(4-fluorobenzoyl)propyl]piperidin-4-ol (RHPTP) is a metabolite of Reduced haloperidol formed through oxidative metabolism. []

Relevance: RHPTP is generated as a product of Reduced haloperidol metabolism and, like Reduced haloperidol itself, acts as a potent inhibitor of CYP2D6. [] Understanding the activity of RHPTP can provide insights into potential drug interactions associated with Reduced haloperidol.

Haloperidol Pyridinium (HP+)

Compound Description: Haloperidol Pyridinium (HP+) is a potentially neurotoxic metabolite of haloperidol, formed through a process called aromatization. []

Relevance: While not directly metabolized from Reduced haloperidol, HP+'s formation is relevant due to the interconversion between haloperidol and Reduced haloperidol in vivo. [] This link suggests that factors influencing haloperidol metabolism, including its interconversion with Reduced haloperidol, could indirectly impact HP+ levels.

Reduced Haloperidol Pyridinium (RHP+)

Compound Description: Reduced haloperidol pyridinium (RHP+) is a metabolite of Reduced haloperidol, also formed through aromatization. []

Relevance: RHP+ is a direct metabolite of Reduced haloperidol and, similar to HP+, has been suggested as a potential contributor to long-term adverse effects associated with haloperidol treatment. []

(±)-4-(4-Chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol

Compound Description: This compound, a difluorinated analogue of Reduced haloperidol, was synthesized to enhance its metabolic stability and prevent its oxidation back to haloperidol. Similar to Reduced haloperidol, it displays high affinity for sigma-1 receptors (S1R) and promotes BDNF release from astrocytes. []

Relevance: This difluorinated analog closely resembles the structure of Reduced haloperidol, with the key distinction of fluorine substitutions aimed at preventing its in vivo oxidation back to haloperidol. [] It serves as a valuable tool to investigate the therapeutic potential of S1R agonism without the confounding effects of haloperidol.

4-Fluorobutyrophenone (FBPA)

Compound Description: 4-Fluorobutyrophenone (FBPA) is an N-dealkylated metabolite of haloperidol, structurally similar to both haloperidol and Reduced haloperidol but lacking the piperidine ring nitrogen. []

Relevance: FBPA is relevant as a product of haloperidol metabolism. [] Unlike Reduced haloperidol and some other haloperidol metabolites, FBPA shows no significant inhibitory effects on CYP2D6 activity, indicating a different pharmacological profile. []

Dextromethorphan

Compound Description: Dextromethorphan is a cough suppressant medication. It is often employed as a probe drug in clinical pharmacology to assess the activity of the cytochrome P450 enzyme, CYP2D6. [, ]

Relevance: Dextromethorphan is not structurally related to Reduced haloperidol but serves as a tool to study CYP2D6 activity, an enzyme involved in metabolizing both haloperidol and Reduced haloperidol. [, ] By inhibiting CYP2D6, Reduced haloperidol can potentially alter the metabolism and clearance of co-administered drugs like dextromethorphan.

S(-)-Reduced Haloperidol and R(+)-Reduced Haloperidol

Compound Description: Reduced haloperidol exists as two enantiomers, S(-)-Reduced Haloperidol and R(+)-Reduced Haloperidol, which are mirror images of each other. []

Relevance: Both enantiomers of Reduced haloperidol exhibit different inhibitory potencies toward CYP2D6. The S(-)-enantiomer demonstrates a significantly stronger inhibitory effect compared to the R(+)-enantiomer. [] Notably, the S(-) enantiomer is the more abundant form found in vivo. [] This stereoselective inhibition underscores the importance of considering individual enantiomers when investigating the pharmacological effects of Reduced haloperidol.

Properties

CAS Number

34104-67-1

Product Name

Reduced haloperidol

IUPAC Name

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol

Molecular Formula

C21H25ClFNO2

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2

InChI Key

WNZBBTJFOIOEMP-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Solubility

Soluble in DMSO

Synonyms

4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanol
hydroxyhaloperidol
reduced haloperidol

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.